2-(Hydroxymethyl)butanoic-d4 Acid

LC-MS/MS Quantitative Bioanalysis Stable Isotope Labeling

2-(Hydroxymethyl)butanoic-d4 Acid is a deuterium-labeled stable isotope internal standard engineered for precise quantitative LC-MS/MS bioanalysis of 2-ethylhydracrylic acid in plasma, urine, and tissue matrices. Its +4 Da mass shift enables unequivocal mass-spectrometric differentiation from the endogenous analyte, delivering accurate matrix-effect correction required under FDA and EMA bioanalytical method validation guidelines. Essential for metabolic disease biomarker research, MHBD deficiency studies, and stable isotope-resolved metabolomics. Not for diagnostic use.

Molecular Formula C₅H₆D₄O₃
Molecular Weight 122.16
Cat. No. B1157611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)butanoic-d4 Acid
Synonyms2-(Hydroxymethyl)butyric-d4 Acid;  2-Ethyl-3-hydroxypropionic-d4 Acid;  2-Ethylhydracrylic-d4 Acid;  3-Hydroxy-2-ethylpropionic-d4 Acid;  β-Hydroxy-α-ethylpropionic-d4 Acid
Molecular FormulaC₅H₆D₄O₃
Molecular Weight122.16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxymethyl)butanoic-d4 Acid: A Deuterated Internal Standard for Quantitative LC-MS and Metabolic Tracing


2-(Hydroxymethyl)butanoic-d4 Acid is a deuterium-labeled analog of the endogenous branched-chain fatty acid metabolite 2-(hydroxymethyl)butanoic acid (also known as 2-ethylhydracrylic acid) [1]. The compound is produced by substituting four hydrogen atoms with deuterium atoms, resulting in a molecular formula of C₅H₆D₄O₃ and a molecular weight of 122.16 g/mol . This isotopic labeling confers a distinct mass shift, enabling its primary application as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) quantitative bioanalysis, as well as a tracer in metabolic flux studies [2][3]. The compound is supplied for research use only and is not intended for diagnostic or therapeutic applications .

Why Unlabeled 2-(Hydroxymethyl)butanoic Acid or Other Structural Analogs Cannot Substitute for the d4-Isotopologue in Rigorous Quantitation


Generic substitution with the unlabeled parent compound or a structural analog fails in quantitative LC-MS workflows due to the fundamental requirement for an internal standard to precisely mimic the analyte's physicochemical behavior while remaining analytically distinguishable [1]. Unlabeled 2-(hydroxymethyl)butanoic acid cannot serve as an internal standard for its own quantification because it is the analyte of interest; using it would preclude mass spectrometric differentiation and introduce analytical bias [2]. Structural analogs, while sometimes employed as internal standards, often exhibit different extraction efficiencies, chromatographic retention times, and ionization efficiencies in electrospray ionization (ESI) compared to the target analyte, leading to uncorrected matrix effects and inaccurate quantification [3][4]. The d4-isotopologue provides the closest possible physicochemical match, minimizing these variables and enabling robust correction for matrix effects, a critical requirement for method validation under regulatory guidelines for bioanalysis [3]. The quantitative evidence below demonstrates the specific, measurable advantages of the d4-labeled compound.

Quantitative Differentiation Evidence for 2-(Hydroxymethyl)butanoic-d4 Acid Against Comparators


Mass Spectrometric Differentiation: d4 vs. Unlabeled Parent Compound

The incorporation of four deuterium atoms in 2-(Hydroxymethyl)butanoic-d4 Acid results in a +4 Da mass shift relative to the unlabeled parent compound (MW 122.16 vs. 118.13) . This mass difference is sufficient to ensure baseline chromatographic separation of the isotopologue peaks and unambiguous mass spectrometric detection via selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) . The use of an isotopically labeled internal standard with a mass shift of at least +3 Da is widely recommended to avoid isotopic overlap and ensure accurate quantification in complex biological matrices [1].

LC-MS/MS Quantitative Bioanalysis Stable Isotope Labeling

Isotopic Purity and Deuterium Incorporation: d4 vs. d5 Version

The specific deuteration pattern of 2-(Hydroxymethyl)butanoic-d4 Acid results in a molecular weight of 122.16, compared to 123.16 for the d5-labeled analog . While both are valid internal standards, the d4 version offers a +4 Da mass shift, which is the recommended minimum for avoiding natural isotopic abundance interference [1]. The d5 version provides a +5 Da shift, which may offer a slightly greater safety margin, but the d4 version remains analytically sufficient for most applications while potentially offering a different synthetic route or cost profile. The precise labeling (four deuterium atoms) ensures minimal isotopic cross-talk in the mass spectrometer, a key requirement for robust quantitation [1].

Stable Isotope Labeling Method Validation LC-MS

Matrix Effect Correction Capability: Deuterated IS vs. Structural Analog

The use of a deuterated internal standard such as 2-(Hydroxymethyl)butanoic-d4 Acid is critical for correcting matrix effects, which can cause significant deviations in quantitative results [1]. Matrix effects are quantified as the ratio of the analyte response in a post-extraction spiked sample to that in a neat solution; a value of 100% indicates no effect, <100% indicates suppression, and >100% indicates enhancement [2]. A co-eluting isotopologue internal standard compensates for these effects by normalizing the analyte signal, whereas a structural analog may not co-elute and thus fails to correct for matrix-induced ion suppression or enhancement [3][4].

Matrix Effects Quantitative LC-MS Bioanalysis

Enzymatic Substrate Specificity: d4 vs. Unlabeled Compound in Enzyme Assays

Both the unlabeled and deuterated forms of 2-(Hydroxymethyl)butanoic acid have been used as substrates to study the activity of 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency in patients and carriers [1]. The deuterated version is preferred for mass spectrometric endpoint analysis because it provides a distinct mass signature, enabling simultaneous quantification of substrate depletion and product formation without interference from endogenous pools of the unlabeled metabolite [2]. While kinetic parameters (Km, Vmax) are expected to be similar due to minimal deuterium isotope effects on the reaction center, the analytical advantage is quantifiable in terms of signal-to-noise ratio improvement and lower limits of quantitation in complex biological samples [2].

Enzyme Assay Metabolic Disease Dehydrogenase

Definitive Application Scenarios Where 2-(Hydroxymethyl)butanoic-d4 Acid Provides Verifiable Advantage


Validated LC-MS/MS Bioanalysis of 2-Ethylhydracrylic Acid in Clinical Samples

When developing a quantitative LC-MS/MS method for 2-ethylhydracrylic acid in plasma or urine for metabolic disease biomarker studies, 2-(Hydroxymethyl)butanoic-d4 Acid is the required internal standard. Its +4 Da mass shift ensures unambiguous detection and correction for matrix effects, which is mandatory for meeting FDA and EMA bioanalytical method validation guidelines [1]. Using an unlabeled or structural analog internal standard would compromise accuracy and precision, rendering the data unfit for regulatory submission or clinical decision-making [2].

Metabolic Flux Analysis of Isoleucine Catabolism Pathway

In stable isotope-resolved metabolomics studies investigating branched-chain amino acid metabolism, 2-(Hydroxymethyl)butanoic-d4 Acid serves as a tracer to quantify flux through the isoleucine degradation pathway . The incorporation of four deuterium atoms allows tracking of downstream metabolites via LC-MS, providing quantitative insights into pathway activity that are unattainable with the unlabeled compound due to endogenous pool dilution [3]. This application is essential for understanding metabolic reprogramming in cancer, diabetes, and inborn errors of metabolism .

Enzyme Activity Assays for 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase (MHBD) Deficiency Diagnosis

Clinical biochemistry laboratories studying MHBD deficiency utilize 2-(Hydroxymethyl)butanoic acid as a substrate for in vitro enzyme activity measurements [4]. The deuterated d4 version is preferred for its compatibility with mass spectrometric endpoint analysis, enabling precise quantification of product formation while avoiding interference from endogenous unlabeled substrate present in patient-derived samples [4]. This analytical specificity is critical for accurate diagnosis and carrier screening .

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